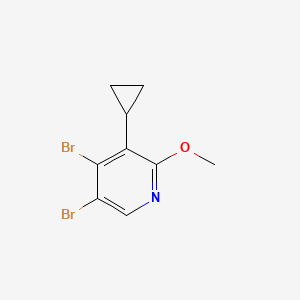
4,5-Dibromo-3-cyclopropyl-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-3-cyclopropyl-2-methoxypyridine: is an organic compound with the molecular formula C9H9Br2NO and a molecular weight of 306.98186 g/mol This compound is characterized by the presence of two bromine atoms, a cyclopropyl group, and a methoxy group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-cyclopropyl-2-methoxypyridine typically involves the bromination of 3-cyclopropyl-2-methoxypyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the 4 and 5 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and catalysts can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-3-cyclopropyl-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce oxides or debrominated derivatives, respectively.
Applications De Recherche Scientifique
4,5-Dibromo-3-cyclopropyl-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and enzyme interactions. Its derivatives may serve as potential inhibitors or activators of specific enzymes.
Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-3-cyclopropyl-2-methoxypyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine atoms and the cyclopropyl group can influence the compound’s binding affinity and specificity. The methoxy group may also play a role in modulating the compound’s reactivity and stability. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-4-methoxypyridine: Similar in structure but differs in the position of the bromine atoms and the methoxy group.
4,5-Dibromo-2-methoxypyridine: Lacks the cyclopropyl group, which may affect its reactivity and applications.
4,5-Dibromo-3-methyl-2-methoxypyridine: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.
Uniqueness: 4,5-Dibromo-3-cyclopropyl-2-methoxypyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects
Propriétés
Formule moléculaire |
C9H9Br2NO |
|---|---|
Poids moléculaire |
306.98 g/mol |
Nom IUPAC |
4,5-dibromo-3-cyclopropyl-2-methoxypyridine |
InChI |
InChI=1S/C9H9Br2NO/c1-13-9-7(5-2-3-5)8(11)6(10)4-12-9/h4-5H,2-3H2,1H3 |
Clé InChI |
OZUWHERUGHGPCI-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1C2CC2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


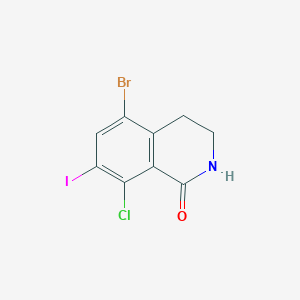

![8-Oxa-3-azabicyclo[4.2.0]octane hemi(oxalic acid)](/img/structure/B13901139.png)
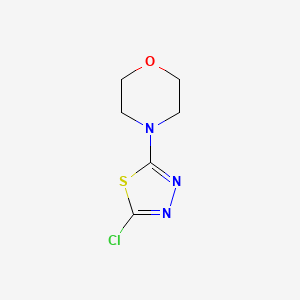
![(2S)-2-amino-N-[(4-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13901145.png)

![benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate](/img/structure/B13901156.png)
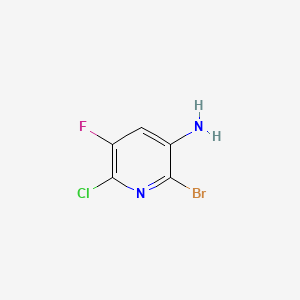


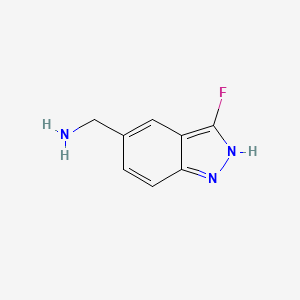

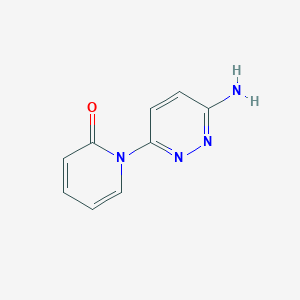
![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
